molecular formula C10H5ClN2 B037408 1-Chloroisoquinoline-5-carbonitrile CAS No. 1231761-23-1

1-Chloroisoquinoline-5-carbonitrile

Cat. No.: B037408
CAS No.: 1231761-23-1
M. Wt: 188.61 g/mol
InChI Key: CXFDSWMDWPVWKF-UHFFFAOYSA-N
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Description

1-Chloroisoquinoline-5-carbonitrile is a heterocyclic organic compound with the molecular formula C10H5ClN2. It is a derivative of isoquinoline, featuring a chlorine atom at the first position and a cyano group at the fifth position.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloroisoquinoline-5-carbonitrile can be synthesized through various methodsThe reaction typically requires a chlorinating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) and a cyanating agent like copper(I) cyanide (CuCN) under controlled conditions .

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The reactions are carried out in specialized reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1-Chloroisoquinoline-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Chloroisoquinoline-5-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of dyes, pigments, and other materials .

Mechanism of Action

The mechanism of action of 1-Chloroisoquinoline-5-carbonitrile is primarily related to its ability to interact with various molecular targets. In biological systems, it can inhibit enzymes or interfere with DNA synthesis, leading to its potential antimicrobial and anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Uniqueness: 1-Chloroisoquinoline-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-chloroisoquinoline-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClN2/c11-10-9-3-1-2-7(6-12)8(9)4-5-13-10/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXFDSWMDWPVWKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CN=C(C2=C1)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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